molecular formula C12H14N2 B8540922 3-pyrrolidine-yl-1H-indole

3-pyrrolidine-yl-1H-indole

Cat. No. B8540922
M. Wt: 186.25 g/mol
InChI Key: GVAJESSAMRKOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyrrolidine-yl-1H-indole is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-pyrrolidine-yl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-pyrrolidine-yl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-pyrrolidin-1-yl-1H-indole

InChI

InChI=1S/C12H14N2/c1-2-6-11-10(5-1)12(9-13-11)14-7-3-4-8-14/h1-2,5-6,9,13H,3-4,7-8H2

InChI Key

GVAJESSAMRKOKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydrate (2.86 g, 75.6 mmole) was suspended in dry THF (50 ml) with the exclusion of atmospheric moisture. The suspension was cooled by means of an ice-salt bath to an internal temperature of ca. 0° C. 3-(1H-indol-3-yl)-pyrrolidine-2,5-dione (3.24 g, 15.12 mmole) was then added in portions within 15 minutes. After ca. 1 hour the reaction mixture had reached RT and was then boiled under reflux for 32 hours. After the reaction mixture had cooled moist THF (5 ml water in 25 ml THF) was first carefully added, followed by 5M sodium hydroxide (3 ml) and finally water (3 ml). The reaction mixture was stirred for 20 minutes and filtered through diatomaceous earth. The solvent mixture obtained after washing the filter cake several times with methanol was evaporated to dryness. The oily residue obtained was purified by column chromatography on silica gel with methanol/30% aqueous ammonia (20:1). The product was filtered again through diatomaceous earth. The solution obtained by washing the diatomaceous earth several times with chloroform was evaporated to dryness. The desired product was thereby obtained as a viscous oil in a yield of 670 mg (24%).
Name
Lithium aluminum hydrate
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

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